molecular formula C20H31N3O3S B4295502 N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide

N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide

Cat. No. B4295502
M. Wt: 393.5 g/mol
InChI Key: WVPGKLJHAUPZHR-UHFFFAOYSA-N
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Description

N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide, also known as DBAQ, is a quinoline sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. DBAQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is not fully understood, but studies have suggested that it may act as a DNA intercalator, disrupting DNA replication and causing DNA damage. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide for lab experiments is its potent anticancer activity, which makes it a useful tool for studying cancer cell growth and proliferation. However, one limitation of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide. One area of interest is the development of more efficient synthesis methods for N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide, which could make it more widely available for research purposes. Another area of interest is the investigation of the potential use of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide in combination with other anticancer agents, which could enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide and to identify potential new applications for this promising compound.

Scientific Research Applications

N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is in the field of cancer research. Studies have shown that N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-4-6-14-23(15-7-5-2)16-13-22-27(24,25)19-11-10-18(26-3)20-17(19)9-8-12-21-20/h8-12,22H,4-7,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPGKLJHAUPZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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